Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1, 3, 5-8, 11, 13-15]. It exhibits no agonist activity on its own but enhances the receptor's response to agonists like glutamate. Research suggests that CPPHA binds to a novel allosteric site on mGluR5, distinct from the traditional MPEP binding site [1, 5, 7, 8, 11, 13-15]. This unique binding site differentiates CPPHA's pharmacological action from other known mGluR5 PAMs, potentially leading to distinct therapeutic applications [].
Compound Description: VU-29 acts as a potent and efficacious PAM of mGluR5 [, ]. Unlike CPPHA, VU-29 binds to the same allosteric site as the negative allosteric modulator MPEP, highlighting diverse modulation mechanisms within this receptor subtype [, ]. Interestingly, VU-29 demonstrates selectivity for mGluR5 over mGluR1, indicating potential for targeted therapeutic interventions [].
3,3′-Difluorobenzaldazine (DFB)
Compound Description: DFB acts as a selective positive allosteric modulator of mGluR5 [, , , ]. It enhances the receptor's response to agonists without exhibiting any intrinsic agonist activity. DFB's influence on mGluR5 signaling has been investigated in various systems, including recombinant cells and native tissues, demonstrating its ability to potentiate mGluR5-mediated responses [, , ].
Compound Description: Ro 67-7476 acts as a PAM of mGluR1, potentiating its responses without activating the receptor alone [, ]. Its selectivity for mGluR1 makes it a valuable tool in dissecting the specific roles of mGluR subtypes in various physiological processes [].
Ethyl Diphenylacetylcarbamate (Ro 01-6128)
Compound Description: Ro 01-6128 is identified as a positive allosteric modulator of mGluR1 []. Its ability to enhance mGluR1 signaling provides another example of a compound targeting this receptor subtype.
Compound Description: Ro 67-4853 is recognized as a positive allosteric modulator of mGluR1 []. This compound contributes to our understanding of the structural diversity among compounds capable of enhancing mGluR1 activity.
VU0001850
Compound Description: VU0001850 represents a novel benzamide scaffold that acts as an mGlu5 PAM []. Identified through a functional high-throughput screen, VU0001850 displayed an EC50 of 1.3 μM and reached 106% of the maximal glutamate response []. This compound served as a starting point for developing more potent mGlu5 PAMs that interact with a non-MPEP allosteric site.
VU0040237
Compound Description: VU0040237 is another novel benzamide mGlu5 PAM discovered through the same high-throughput screen as VU0001850 []. It demonstrated an improved EC50 of 350 nM while achieving 84% of the maximal glutamate response []. This compound further supports the potential of this novel benzamide scaffold for developing potent and selective mGlu5 PAMs targeting non-MPEP sites.
VU0357121
Compound Description: VU0357121 emerged as a potent mGlu5 PAM through an iterative parallel synthesis approach based on the initial hits from the high-throughput screen []. With an EC50 of 33 nM and reaching 92% of the maximal glutamate response, VU0357121 represents a significant improvement in potency compared to its predecessors []. This compound further validated the potential of this novel benzamide scaffold for targeting non-MPEP sites on mGlu5.
VU0365396
Compound Description: Notably, VU0365396 represents the first non-MPEP site neutral allosteric ligand discovered within this novel benzamide series []. While lacking intrinsic agonist activity, VU0365396 neither potentiated nor inhibited glutamate responses, demonstrating a unique pharmacological profile []. This discovery provides a valuable tool for further investigating the intricate allosteric modulation of mGlu5.
Compound Description: This compound belongs to a series of phthalimide derivatives designed as potential drugs for treating sickle cell anemia symptoms []. It exhibited low mutagenic potency in the Ames test, indicating a relatively low risk of genotoxicity [].
Compound Description: This compound is another phthalimide derivative investigated for its potential to treat sickle cell anemia symptoms []. Similar to its methyl counterpart, it also exhibited low mutagenicity in the Ames test [].
Compound Description: This phthalimide derivative was included in the series investigated for its potential use in treating sickle cell anemia symptoms []. It showed a moderate level of mutagenicity in the Ames test, making it less desirable as a drug candidate compared to other compounds with lower mutagenic potential [].
Compound Description: This phthalimide derivative was part of the series designed and synthesized to address sickle cell anemia symptoms []. In the Ames test, it demonstrated high mutagenic potency, raising concerns about potential genotoxicity and making it less suitable as a drug candidate [].
Compound Description: This compound belongs to the group of phthalimide derivatives studied for their potential to treat sickle cell anemia symptoms []. It exhibited high mutagenicity in the Ames test, making it less favorable as a drug candidate due to concerns about potential genotoxicity [].
Compound Description: This phthalimide derivative is another compound in the series investigated for its potential to alleviate sickle cell anemia symptoms []. Compared to other compounds in the study, it exhibited the highest mutagenic potency in the Ames test, raising significant concerns about its genotoxicity and making it the least desirable as a drug candidate [].
Compound Description: This group of compounds represents a series of bromophthalimidobutyrylamide derivatives designed and synthesized as potential anticonvulsant agents []. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and their neurotoxicity in mice [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.